3-amino-4,5-dichloro-N-(2-pyrrolidin-1-ylethyl)benzamide
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Overview
Description
3-amino-4,5-dichloro-N-(2-pyrrolidin-1-ylethyl)benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzamide core substituted with amino and dichloro groups, as well as a pyrrolidine moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4,5-dichloro-N-(2-pyrrolidin-1-ylethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichloroaniline and 2-pyrrolidin-1-ylethylamine.
Formation of Benzamide Core: The benzamide core is formed by reacting 3,4-dichloroaniline with an appropriate acylating agent, such as benzoyl chloride, under basic conditions.
Amination: The resulting intermediate is then subjected to amination using 2-pyrrolidin-1-ylethylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-amino-4,5-dichloro-N-(2-pyrrolidin-1-ylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dichloro groups can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), nitric acid (HNO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thiols, amines, palladium catalysts
Major Products
Oxidation: Nitroso or nitro derivatives
Reduction: Amines or alcohols
Substitution: Thiol or amine-substituted derivatives
Scientific Research Applications
3-amino-4,5-dichloro-N-(2-pyrrolidin-1-ylethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases, such as cancer and infectious diseases.
Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique chemical structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-amino-4,5-dichloro-N-(2-pyrrolidin-1-ylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-amino-4,5-dichlorobenzamide: Lacks the pyrrolidine moiety, resulting in different chemical properties and biological activities.
4,5-dichloro-N-(2-pyrrolidin-1-ylethyl)benzamide:
Uniqueness
3-amino-4,5-dichloro-N-(2-pyrrolidin-1-ylethyl)benzamide is unique due to the presence of both amino and dichloro groups, as well as the pyrrolidine moiety. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Biological Activity
3-amino-4,5-dichloro-N-(2-pyrrolidin-1-ylethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with dichloro and amino substituents, as well as a pyrrolidine moiety, which may contribute to its biological properties. The molecular formula is C12H14Cl2N2O.
Research indicates that compounds with similar structures often interact with various biological targets:
- Sigma Receptors : The compound may act as a sigma receptor ligand, which has implications in pain management and neuroprotection .
- Antimicrobial Activity : Analogous compounds have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess similar properties .
Antibacterial Activity
A study evaluated the antibacterial efficacy of pyrrole derivatives, revealing that certain benzamide derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli. The control drug, ciprofloxacin, had an MIC of 2 µg/mL for both pathogens .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | TBD |
Ciprofloxacin | 2 | S. aureus, E. coli |
Neuroprotective Effects
The compound's potential neuroprotective effects were assessed through its interaction with sigma receptors. Compounds acting on these receptors have been linked to reduced neuropathic pain and improved cognitive function in preclinical models .
Case Studies
- Pain Management : In a study focusing on sigma ligands, compounds similar to this compound demonstrated effectiveness in alleviating chronic pain conditions in animal models. The results indicated significant reductions in pain responses compared to controls .
- Antimicrobial Efficacy : A recent investigation into pyrrole derivatives highlighted that certain benzamide analogs displayed potent antibacterial activity. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy against resistant bacterial strains .
Properties
IUPAC Name |
3-amino-4,5-dichloro-N-(2-pyrrolidin-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O/c14-10-7-9(8-11(16)12(10)15)13(19)17-3-6-18-4-1-2-5-18/h7-8H,1-6,16H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXQWKXLKUMEGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC(=C(C(=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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